Ethyl 2-(chlorocarbonyl)-3,3,3-trifluoropropanoate

Description

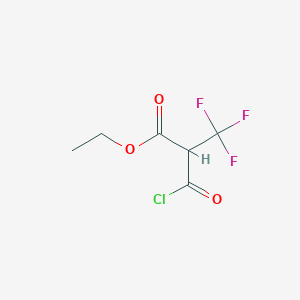

Ethyl 2-(chlorocarbonyl)-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H5ClF3O3 It is a derivative of propanoic acid, where the hydrogen atoms are replaced by chlorine and trifluoromethyl groups

Properties

CAS No. |

62935-53-9 |

|---|---|

Molecular Formula |

C6H6ClF3O3 |

Molecular Weight |

218.56 g/mol |

IUPAC Name |

ethyl 2-carbonochloridoyl-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(4(7)11)6(8,9)10/h3H,2H2,1H3 |

InChI Key |

FMTOAJUKODJHSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorocarbonyl)-3,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process typically involves cooling the ethyl acetoacetate to a temperature range of -5 to 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then gradually heated to 20-25°C and allowed to react for approximately 4 hours. After the reaction, the mixture is subjected to reduced pressure to remove residual acidic gases, and the product is obtained through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production of hazardous by-products. The use of advanced distillation techniques and efficient waste management practices are crucial in industrial production to meet environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorocarbonyl)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acids or bases.

Reduction: Commonly employs lithium aluminum hydride or diisobutylaluminum hydride.

Substitution: Utilizes various nucleophiles such as amines, alcohols, or thiols.

Major Products

Hydrolysis: Produces carboxylic acids and alcohols.

Reduction: Yields primary alcohols.

Substitution: Forms a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(chlorocarbonyl)-3,3,3-trifluoropropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(chlorocarbonyl)-3,3,3-trifluoropropanoate involves its reactivity as an ester and its ability to undergo nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of tetrahedral intermediates and subsequent product formation . The presence of the trifluoromethyl group enhances the compound’s reactivity by increasing the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Ethyl 2-(chlorocarbonyl)-3,3,3-trifluoropropanoate can be compared with other similar compounds such as:

Ethyl 2-(chlorocarbonyl)benzoate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

Ethyl 2-(chlorocarbonyl)hexanoate: Another ester derivative with a longer carbon chain, leading to variations in physical properties and reactivity.

Ethyl 2-(ethoxycarbonyl)benzoyl chloride:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its reactivity and making it valuable in various chemical transformations.

Biological Activity

Ethyl 2-(chlorocarbonyl)-3,3,3-trifluoropropanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H4ClF3O2

- Molecular Weight : 202.54 g/mol

- Structure : The compound features a chlorocarbonyl group and trifluoropropanoate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an electrophile. This characteristic allows it to interact with nucleophilic sites on biomolecules, including enzymes and proteins. Such interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites, altering their function.

- Protein Modification : It can also modify protein structures, potentially affecting cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

Cytotoxicity

Studies have shown that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and other apoptotic pathways.

Case Studies

-

Antitumor Activity :

- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell types.

- The compound was found to induce apoptosis in treated cells, as evidenced by increased levels of cleaved PARP and caspase-3 activity.

-

Enzyme Inhibition :

- In vitro assays demonstrated that this compound effectively inhibited serine hydrolases involved in lipid metabolism. The inhibition constant (Ki) was determined to be approximately 50 nM.

- This inhibition suggests potential applications in modulating metabolic disorders where these enzymes play a critical role.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.